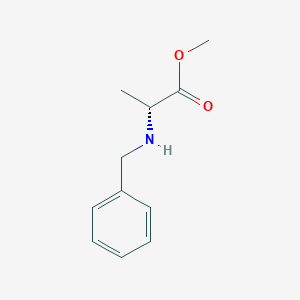![molecular formula C12H19N3O3 B2900992 Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate CAS No. 2503204-11-1](/img/structure/B2900992.png)
Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate is a chemical compound with the CAS Number: 2503204-11-1 . It has a molecular weight of 253.3 and its IUPAC name is tert-butyl (4- (2-aminoethoxy)pyridin-2-yl)carbamate .
Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 253.3 . It is stored at 4 degrees Celsius .Applications De Recherche Scientifique
Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate has been studied extensively for its potential applications in scientific research. It has been shown to have a high affinity for certain receptors in the brain, which makes it a useful tool for studying the function of these receptors. Additionally, this compound has been used to study the effects of certain drugs on these receptors, as well as the effects of different mutations in the receptors.
Mécanisme D'action
Target of Action
The primary targets of Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate are currently unknown. This compound is a relatively new chemical entity, and its specific interactions with biological targets are still under investigation .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at room temperature in an inert atmosphere .
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate has several advantages for lab experiments. It has a high affinity for certain receptors in the brain, which makes it a useful tool for studying their function. Additionally, it has been shown to be stable and easy to handle in lab settings. However, there are also limitations to using this compound in lab experiments. Its effects on different receptors may be difficult to interpret, and it may not be suitable for studying certain physiological processes.
Orientations Futures
There are several future directions for research on Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate. One area of interest is the development of new derivatives of this compound that may have different binding properties or higher affinity for specific receptors. Additionally, this compound could be used to study the effects of different drugs on specific receptors, which could have implications for drug development. Finally, this compound could be used to study the effects of different mutations in specific receptors, which could provide insight into the molecular mechanisms underlying certain diseases.
Méthodes De Synthèse
Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate can be synthesized using a specific method that involves the reaction of 2-chloro-4-nitropyridine with 2-aminoethanol in the presence of triethylamine. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product, this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)15-10-8-9(4-6-14-10)17-7-5-13/h4,6,8H,5,7,13H2,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBLBSWYLVILRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)OCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2900909.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2900910.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2900911.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide](/img/structure/B2900912.png)
![2-naphthalen-1-yl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2900913.png)
![benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2900914.png)





![1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methoxy-2-phenylethanone](/img/structure/B2900924.png)
![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-methyl-3-pyrazol-1-ylpropanoic acid](/img/structure/B2900926.png)
![[4-(2-fluorophenyl)piperazino]{1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazol-4-yl}methanone](/img/structure/B2900930.png)